1-Phosphanylmethanimine
Description
1-Phosphanylmethanimine (PH₂–CH=N–R) is a phosphorus-containing imine characterized by a phosphanyl group (PH₂) attached to a methanimine backbone (CH=N–R). This compound is of interest in coordination chemistry and catalysis due to the electron-donating properties of the phosphanyl group and the reactivity of the imine moiety. A modified synthesis route for related phosphanylnamine derivatives involves nucleophilic substitution or condensation reactions, as demonstrated in ferrocene-based analogs (e.g., 1-(N,N-dimethylaminomethyl)-1’-(diphenylphosphanyl)ferrocene) . However, direct synthetic protocols for this compound require further elaboration in the literature.
Properties
CAS No. |
97607-40-4 |
|---|---|
Molecular Formula |
CH4NP |
Molecular Weight |
61.023 g/mol |
IUPAC Name |
phosphanylmethanimine |
InChI |
InChI=1S/CH4NP/c2-1-3/h1-2H,3H2 |
InChI Key |
XYQRZXDGPXKGPS-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)P |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phosphanylmethanimine can be synthesized through several methods. One common approach involves the reaction of phosphine with an imine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the phosphorus-nitrogen double bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Phosphanylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-containing compounds.
Reduction: Reduction reactions can convert this compound to phosphines or other reduced phosphorus species.
Substitution: The phosphorus-nitrogen double bond can participate in substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphorus-containing compounds.
Scientific Research Applications
1-Phosphanylmethanimine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organophosphorus compounds and coordination complexes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Medicine: Research into potential pharmaceutical applications includes the development of novel drugs and therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-phosphanylmethanimine exerts its effects involves the interaction of the phosphorus-nitrogen double bond with various molecular targets. This interaction can lead to the formation of new chemical bonds or the modification of existing ones. The specific pathways and molecular targets depend on the context of the reaction and the nature of the interacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural motifs (imine/amine backbone, substituent variations) and available data from the evidence:
Key Findings:
Backbone Reactivity :
- 1-Phosphanylmethanimine’s imine group (C=N) is more electrophilic than the amine (NH) in N-methylphenethylamine, enabling coordination to transition metals .
- Ethanimine derivatives (e.g., piperidinyl-substituted) exhibit enhanced stability in hydrochloride salt form, unlike this compound, which may require inert atmospheres due to PH₂ oxidation sensitivity .
Substituent Effects :
- Bulky groups (e.g., tert-butyl in N-(2-(tert-Butyl)phenyl)-1-phenylmethanimine) sterically hinder reactivity, whereas the PH₂ group in this compound enhances electron donation in metal complexes .
- Arylthio substituents (e.g., phenylsulfanyl in ’s compound) introduce sulfur-based redox activity absent in phosphorus analogs .
Synthetic Complexity :
- Ferrocene-based phosphanylnamines require multi-step functionalization (e.g., Scheme 3 in ), contrasting with simpler Schiff base condensations for aryl-substituted methanimines .
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